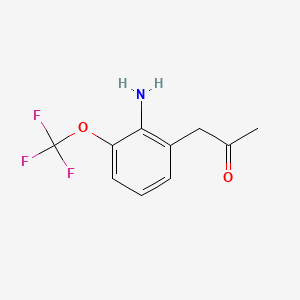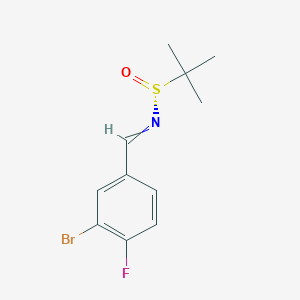
(R,E)-N-(3-bromo-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,E)-N-(3-bromo-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a benzylidene group substituted with bromine and fluorine atoms, along with a sulfinamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(3-bromo-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Benzylidene Intermediate: The starting material, 3-bromo-4-fluorobenzaldehyde, is reacted with an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.
Sulfinamide Formation: The benzylidene intermediate is then reacted with 2-methylpropane-2-sulfinamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms on the benzylidene ring can undergo nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The sulfinamide group can be oxidized to sulfonamide or reduced to sulfide under appropriate conditions.
Condensation Reactions: The benzylidene group can participate in condensation reactions with various nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or lithium aluminum hydride.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with different substituents replacing the bromine or fluorine atoms.
Oxidation: Sulfonamide derivatives.
Reduction: Sulfide derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new drugs.
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Industry
Materials Science:
Mécanisme D'action
The mechanism of action of (R,E)-N-(3-bromo-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfinamide group can form hydrogen bonds, while the benzylidene group can participate in π-π interactions, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (R,E)-N-(3-chloro-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide
Uniqueness
- Substituent Effects : The presence of bromine and fluorine atoms imparts unique electronic and steric properties, influencing its reactivity and interactions.
- Sulfinamide Group : The sulfinamide group provides additional sites for hydrogen bonding and can be modified to alter the compound’s properties.
Propriétés
Formule moléculaire |
C11H13BrFNOS |
|---|---|
Poids moléculaire |
306.20 g/mol |
Nom IUPAC |
(R)-N-[(3-bromo-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H13BrFNOS/c1-11(2,3)16(15)14-7-8-4-5-10(13)9(12)6-8/h4-7H,1-3H3/t16-/m1/s1 |
Clé InChI |
JHSKFZSPPRQBGZ-MRXNPFEDSA-N |
SMILES isomérique |
CC(C)(C)[S@@](=O)N=CC1=CC(=C(C=C1)F)Br |
SMILES canonique |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


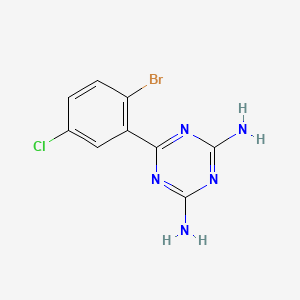
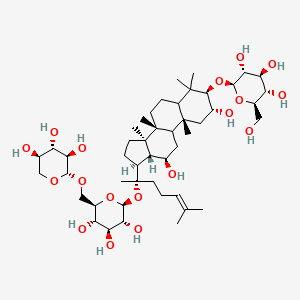
![6-[2-[(9-acetyloxy-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14076470.png)
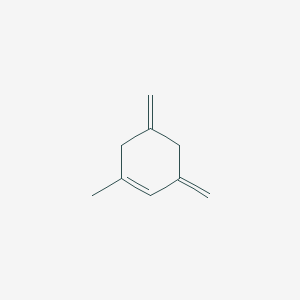
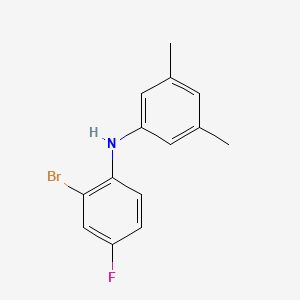
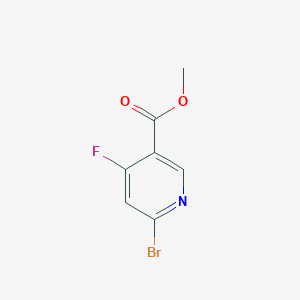

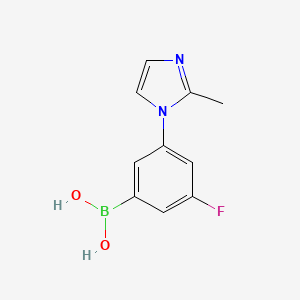
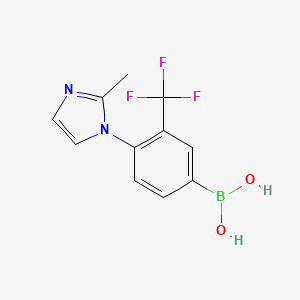
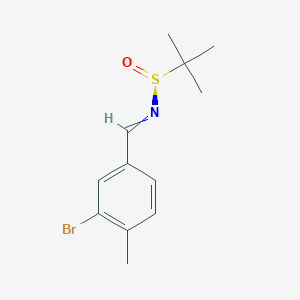
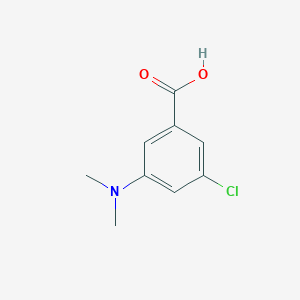
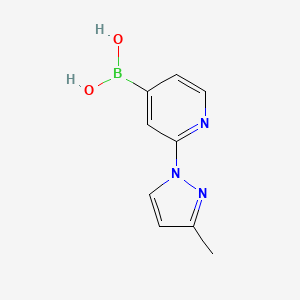
![1-[(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-en-1-yl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid](/img/structure/B14076527.png)
